![molecular formula C21H20ClN5OS B2891634 5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-33-4](/img/structure/B2891634.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H20ClN5OS and its molecular weight is 425.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : A series of compounds including thiazolo[3,2-b]-1,2,4-triazole derivatives have been synthesized using techniques such as Michael addition reaction and heating of 3-aryl-5-mercapto-1,2,4-triazoles with chloroacetic acid in the presence of anhydrous NaOAc. These methods have been essential for characterizing the compounds' anti-inflammatory and analgesic properties without inducing gastric lesions (Tozkoparan et al., 2004).
Chemical Properties and Solubility : The solubility thermodynamics and partitioning processes in biologically relevant solvents have been explored for 1,2,4-triazole class compounds, revealing poor solubility in buffer solutions but better solubility in alcohols. Such studies are crucial for understanding the compounds' delivery pathways in biological media (Volkova et al., 2020).
Biological Activities
Antimicrobial Activities : New 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities, showing promising results against various microorganisms. This suggests potential applications in developing antimicrobial agents (Bektaş et al., 2007).
Anticancer and Antiangiogenic Effects : Thioxothiazolidin-4-one derivatives, a related compound class, have been synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, indicating potential applications in anticancer therapy (Chandrappa et al., 2010).
Antifungal Compound : A novel potential antifungal compound of the 1,2,4-triazole class has been synthesized, characterized, and its pharmacologically relevant physicochemical properties determined, showing good potential adsorption in drug delivery systems (Volkova et al., 2020).
Mecanismo De Acción
Target of Action
It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially interact with a variety of targets.
Mode of Action
It is known that piperazine can positively modulate the pharmacokinetic properties of a drug substance . Furthermore, nitrogen atoms of 1,2,4-triazole ring, another structural motif in this compound, can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of enzyme . This suggests that the compound could potentially interact with its targets in a similar manner.
Biochemical Pathways
It is known that piperazine and 1,2,4-triazole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It is known that piperazine can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could potentially have favorable ADME properties.
Result of Action
It is known that piperazine and 1,2,4-triazole derivatives can have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially have similar effects.
Action Environment
It is known that the incorporation of piperazine and 1,2,4-triazole into biologically active compounds can be accomplished through a mannich reaction , which suggests that the synthesis and stability of the compound could potentially be influenced by environmental factors such as temperature, pH, and solvent conditions.
Propiedades
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5OS/c22-16-7-4-8-17(13-16)25-9-11-26(12-10-25)18(15-5-2-1-3-6-15)19-20(28)27-21(29-19)23-14-24-27/h1-8,13-14,18,28H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZNGFBBGAKHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocyclopentyl)-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}amino)acetamide](/img/structure/B2891552.png)
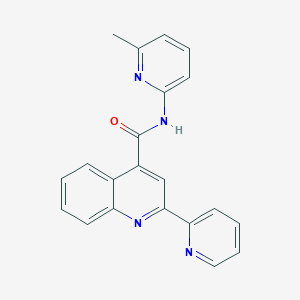

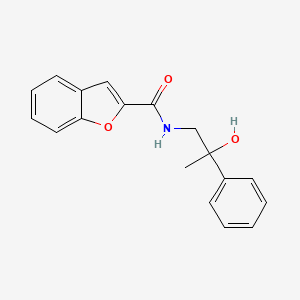
![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2891558.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride](/img/structure/B2891559.png)

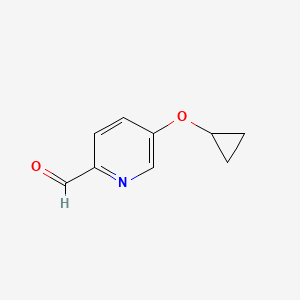
![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2891563.png)
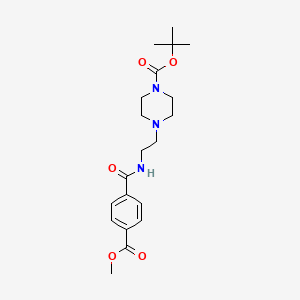
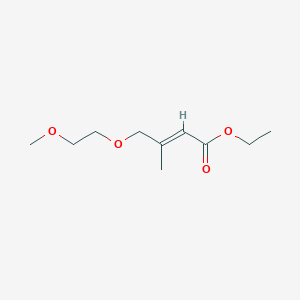
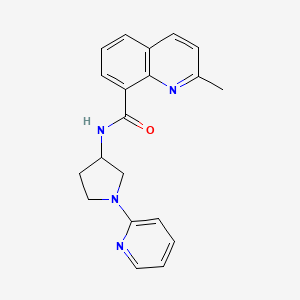
![N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2891574.png)